HCV Core Protein (107-114)
Description
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Structure
2D Structure
Properties
Molecular Formula |
C43H64N16O12 |
|---|---|
Molecular Weight |
997.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H64N16O12/c44-24(17-22-20-52-25-8-2-1-7-23(22)25)35(64)53-21-33(61)58-15-5-11-30(58)38(67)56-28(18-32(45)60)37(66)57-29(19-34(62)63)40(69)59-16-6-12-31(59)39(68)54-26(9-3-13-50-42(46)47)36(65)55-27(41(70)71)10-4-14-51-43(48)49/h1-2,7-8,20,24,26-31,52H,3-6,9-19,21,44H2,(H2,45,60)(H,53,64)(H,54,68)(H,55,65)(H,56,67)(H,57,66)(H,62,63)(H,70,71)(H4,46,47,50)(H4,48,49,51)/t24-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
GBDKYUDSGVOAMW-AJJIMLHCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Overview of Hepatitis C Virus and Its Global Research Context
Hepatitis C virus (HCV) infection is a significant global public health issue, causing a substantial burden of liver-related morbidity and mortality. nih.gov As of 2024, approximately 50 million people are living with chronic hepatitis C, leading to extensive global health challenges. mdpi.com The World Health Organization (WHO) estimates that about 3% of the world's population is infected with HCV. plos.orgwjgnet.com The prevalence of HCV varies geographically, with estimates ranging from 1.3% in the Americas to 2.9% in Africa. nih.gov
Chronic HCV infection is a major risk factor for the development of severe liver diseases, including cirrhosis and hepatocellular carcinoma (HCC). nih.govwjgnet.com It is estimated that mortality related to HCV infection will continue to rise over the next two decades, even as the incidence of new infections may be decreasing in developed nations. nih.gov The primary modes of HCV transmission are through contact with infected blood, such as via intravenous drug use and unsafe medical injections. plos.orgwjgnet.com
The global research community has been intensely focused on understanding the HCV life cycle and the molecular mechanisms of the virus to develop effective treatments. frontiersin.org The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, offering high cure rates. frontiersin.orgmichiganmedicine.org However, challenges such as variable access to DAAs and the emergence of drug resistance highlight the ongoing need for research. mdpi.com A key area of this research is the detailed study of HCV's proteins to identify new therapeutic targets. nih.gov
Genomic Organization and Polyprotein Processing of Hepatitis C Virus
HCV is a member of the Flaviviridae family and possesses a single-stranded RNA genome of positive polarity. uni-heidelberg.de The genome is approximately 9,600 nucleotides long and contains a single large open reading frame (ORF) flanked by 5' and 3' untranslated regions (UTRs). uni-heidelberg.deasm.org This ORF codes for a polyprotein precursor of about 3,000 amino acids. uni-heidelberg.deresearchgate.net
Translation of the HCV genome is initiated by an internal ribosome entry site (IRES) located within the 5' UTR. uni-heidelberg.de The resulting polyprotein is then cleaved by both host and viral proteases to produce at least ten distinct proteins. nih.govuni-heidelberg.de These proteins are categorized as either structural or nonstructural. The structural proteins (Core, E1, and E2) are located in the N-terminal one-third of the polyprotein, while the nonstructural proteins (NS2, NS3, NS4A, NS4B, NS5A, and NS5B) are in the C-terminal two-thirds. nih.govresearchgate.net A small protein, p7, separates the structural and nonstructural regions. researchgate.net
The processing of the polyprotein is a complex series of events that occur at the endoplasmic reticulum (ER) membrane. nih.govresearchgate.net Host signal peptidases are responsible for cleaving the structural proteins. nih.gov Specifically, the Core protein is first cleaved from the polyprotein by a host signal peptidase and then undergoes further processing by a signal peptide peptidase (SPP) to produce the mature form. nih.govsemanticscholar.org The viral proteases, NS2-3 protease and NS3-4A serine protease, cleave the nonstructural proteins. nih.govuw.edu This intricate processing is essential for the subsequent stages of the viral life cycle, including RNA replication and virion assembly. nih.gov
General Functions of the Hcv Core Protein in the Viral Life Cycle
The HCV Core protein is a multifunctional structural protein that plays a central role in the viral life cycle. nih.gov Its primary function is to form the viral capsid, the protective shell that encapsidates the viral RNA genome. uw.edunih.gov The mature Core protein is a 21-kDa protein with the ability to bind to both lipids and RNA. nih.gov
The Core protein is organized into three domains. wjgnet.com Domain 1 (D1), the N-terminal two-thirds, is hydrophilic and rich in basic amino acids, which facilitates binding to the viral RNA. frontiersin.orgwjgnet.com Domain 2 (D2), the C-terminal one-third, is hydrophobic and is involved in the protein's association with lipid droplets (LDs) and the ER membrane. frontiersin.orgwjgnet.com Domain 3 (D3) acts as a signal peptide for the E1 envelope protein. wjgnet.com
Beyond its structural role in capsid formation, the HCV Core protein is involved in numerous other viral and cellular processes. nih.govnih.gov It is crucial for the assembly of new virus particles, a process that occurs in close association with LDs. uw.edumdpi.com The Core protein shuttles between LDs and the ER, facilitating the packaging of the viral genome into new virions. frontiersin.org Furthermore, the Core protein has been shown to interact with a variety of host cell proteins and to modulate cellular functions such as apoptosis, lipid metabolism, and gene transcription, contributing to HCV pathogenesis and the development of liver diseases. nih.govnih.govmdpi.com
Significance of Specific Regions Within the Hcv Core Protein in Academic Research, with Emphasis on Region 107 114
Structural Context of HCV Core Protein (107-114) within the Full-Length Core Protein
The mature HCV core protein is comprised of approximately 177 amino acids and is organized into distinct domains. nih.govnih.gov The N-terminal portion (roughly the first 117 amino acids), known as Domain 1 (D1), is hydrophilic and rich in basic amino acids. nih.gov This domain is further subdivided into three basic regions. nih.gov The C-terminal portion, Domain 2 (D2), is more hydrophobic and is involved in the protein's association with lipid droplets. nih.gov
The HCV core protein (107-114) segment is situated within the third basic domain (BD3) of the D1 domain. nih.gov This region is highly conserved across different HCV genotypes, making it a key area of interest for diagnostics and vaccine development. nih.govpsu.edu The structural arrangement suggests that this peptide is likely accessible on the exterior of the native core protein, which is a prerequisite for its function as an antibody binding site. nih.gov
Epitopic Mapping and Antigenic Determinants of HCV Core Protein (107-114)
The HCV core protein is known to contain multiple linear and highly immunogenic epitopes. psu.edu The region spanning amino acids 107-114 has been specifically identified as a distinct antibody binding site. nih.gov
Identification of Antibody Binding Sites within HCV Core Protein (107-114)
Through the use of synthetic peptides and omission analogues, researchers have precisely mapped the binding site for human antibodies to the 107-114 region of the HCV core protein. nih.gov This specific segment is one of at least six distinct linear antibody binding sites located in highly conserved regions of the protein. nih.gov The accessibility of this epitope on the surface of the core protein allows for its recognition by the host's immune system. nih.gov
Genotypic Variations within HCV Core Protein (107-114) and Associated Immunological Implications
While the HCV core protein is generally well-conserved, genotypic variations do exist. frontiersin.org The 107-114 region contains two amino acid residues that differ between genotypes I/II and III/VI. nih.gov These variations can influence the host's immune response. frontiersin.org
Amino acid substitutions within viral epitopes can lead to immune escape, where the virus evades recognition by the host's T-cells and antibodies. frontiersin.orgmdpi.com Even single amino acid changes can impact the binding of antibodies and the presentation of the epitope by major histocompatibility complex (MHC) molecules. frontiersin.org Studies have shown that genotype-specific variations in the core protein can affect cytotoxic T lymphocyte (CTL) responses, potentially altering the course of the disease. frontiersin.org For instance, certain mutations in the core protein have been linked to a higher risk of developing hepatocellular carcinoma, even after the virus has been cleared. mdpi.com
Table 1: Genotypic Variations in HCV Core Protein and Potential Immunological Impact
| Genotype | Key Amino Acid Substitutions in Core Protein | Potential Immunological Implication |
| Genotype 1b | YATG sequence | Implicated in fatty acid synthase (FAS) up-regulation. nih.gov |
| Genotype 3a | FATG sequence at position 164 | Stronger induction of FAS activity compared to genotype 1b. nih.gov |
| Genotypes 3a & 6 | Threonine to Alanine/Valine at position 49 | May lead to lower HCVcAg levels than expected based on HCV RNA values. plos.org |
Conformational Flexibility and Functional Domains Intersecting with HCV Core Protein (107-114)
The N-terminal domain of the HCV core protein, which includes the 107-114 region, is considered to be intrinsically disordered. nih.gov This lack of a fixed three-dimensional structure allows it to adopt different conformations, which is a key factor in its ability to interact with a wide range of cellular partners. nih.gov This conformational flexibility is crucial for the protein's various functions, including its role in viral assembly and its interactions with host cell processes like gene transcription and lipid metabolism. nih.gov
The 107-114 segment is part of a basic domain (BD3) that is important for the structural remodeling and packaging of the viral RNA. nih.gov The inherent flexibility of this region, combined with its surface accessibility, makes it a prime target for antibody recognition. nih.govnih.gov The ability of this segment to be recognized by the immune system has significant implications for the development of diagnostic assays and potential vaccine candidates. nih.govpsu.edu
Contribution of HCV Core Protein to Nucleocapsid Formation and Viral Encapsidation
The primary function of the HCV core protein is to form the viral capsid, a protective shell that encapsulates the viral RNA genome. uw.edunih.gov This process, known as nucleocapsid formation or encapsidation, is driven by the D1 domain of the core protein. uw.edunih.gov
The process of encapsidation is believed to be triggered by the interaction between the core protein and the nonstructural protein 5A (NS5A) on or near cellular lipid droplets (LDs), which then initiates the assembly of the capsid. mdpi.com The core protein's ability to oligomerize upon binding to viral RNA is a key event, orchestrated by various viral and host factors, leading to the successful packaging of the genome. nih.gov
| Feature | Description | Relevant Amino Acid Region |
| RNA Binding | The hydrophilic D1 domain contains basic clusters that interact with the viral RNA genome. | D1 (aa 1-117) |
| Oligomerization | Self-interaction of core protein monomers, crucial for capsid assembly. | D1 (aa 1-117) |
| Nucleocapsid Assembly | Formation of the viral capsid structure around the genomic RNA. | D1 (aa 1-117) |
Interactions of HCV Core Protein with Host Cellular Compartments for Viral Assembly and Release
The assembly and release of new HCV virions is a complex process that relies on the core protein's ability to interact with and traffic between different host cellular compartments, primarily the endoplasmic reticulum (ER) and lipid droplets (LDs). frontiersin.orgnih.gov
Following its synthesis and processing at the ER membrane, the mature core protein is targeted to the surface of LDs, which are cellular organelles for storing neutral lipids. frontiersin.orgnih.gov This localization is mediated by the hydrophobic D2 domain. uw.edufrontiersin.org LDs serve as a crucial platform for virion assembly, where the core protein accumulates and interacts with other viral components. mdpi.comnih.gov The replicated viral RNA, transported by the NS5A protein, is brought to the core-coated LDs for encapsidation. frontiersin.org
After the initial assembly on LDs, the nascent nucleocapsids are thought to shuttle back to the ER membrane for envelopment and budding. frontiersin.org The core protein interacts with a variety of host factors that regulate this trafficking and release. These include proteins involved in the very-low-density lipoprotein (VLDL) secretory pathway, which HCV hijacks for its egress from the cell. nih.gov Additionally, the core protein contains specific motifs, such as the YXXΦ motif, that can bind to host sorting proteins like the clathrin adaptor protein complex 2 (AP2M1), facilitating the efficient release of viral particles. frontiersin.org
| Host Component | Role in Viral Lifecycle | Interacting Viral Protein |
| Endoplasmic Reticulum (ER) | Site of viral protein synthesis, replication complex formation, and virion budding. frontiersin.orgnih.gov | Core, E1, E2, NS proteins |
| Lipid Droplets (LDs) | Platform for viral assembly; site of core protein accumulation and encapsidation. mdpi.comfrontiersin.orgnih.gov | Core, NS5A |
| VLDL Secretory Pathway | Utilized for the egress of mature virions from the host cell. nih.gov | HCV particles |
| Adaptor Protein Complex 2 (AP2M1) | Host sorting protein that interacts with a core protein motif to facilitate virus release. frontiersin.org | Core |
| Nuclear Pore Complex Protein 98 (Nup98) | Host factor that interacts with the core protein to aid in efficient virus release. frontiersin.org | Core |
Modulation of Host Cellular Machinery by HCV Core Protein for Viral Replication and Translation
Beyond its structural role, the HCV core protein actively manipulates host cellular machinery to create an environment favorable for viral replication and persistence. mdpi.comnih.govalbany.edu The D1 domain, due to its intrinsic disorder and accessibility, is implicated in many of these interactions. nih.gov
HCV translation is initiated via an internal ribosome entry site (IRES) located in the 5' untranslated region (UTR) of the viral genome. nih.gov The core protein can interact with the viral IRES and components of the host's translational apparatus, such as the 40S ribosomal subunit, potentially regulating the translation of viral proteins. nih.gov
Furthermore, the core protein influences numerous host cell functions, including gene transcription, cell signaling pathways, and lipid metabolism. engineering.org.cnnih.gov It has been shown to interact with a multitude of host proteins, affecting pathways like the TGF-β signaling pathway, which can exacerbate liver fibrosis. nih.govwjgnet.com By modulating host cell transcription and interfering with innate immune responses, the core protein helps to suppress host defenses and promote a state of chronic infection. engineering.org.cnfrontiersin.org For instance, the core protein can alter the expression of host microRNAs (miRNAs), such as the liver-specific miR-122, which is known to stabilize the viral RNA and promote its replication. mdpi.com These widespread effects highlight the core protein's role not just as a building block, but as a key regulator of the host-virus interface. nih.gov
| Cellular Process | Effect of HCV Core Protein Interaction |
| Viral Translation | Modulates IRES-dependent translation by interacting with viral RNA and ribosomal subunits. nih.gov |
| Gene Transcription | Alters host gene expression to favor viral persistence. engineering.org.cnnih.gov |
| Lipid Metabolism | Interacts with lipid droplets and influences lipid pathways, contributing to hepatic steatosis. engineering.org.cnnih.gov |
| Host Immunity | Suppresses host immune responses. frontiersin.org |
| Cell Signaling | Modulates pathways such as TGF-β, contributing to liver pathology. nih.govwjgnet.com |
| miRNA Expression | Alters host miRNA profiles, including miR-122, to enhance viral replication. mdpi.com |
Compound and Protein List
| Name | Type |
| HCV Core Protein | Viral Protein |
| E1 | Viral Glycoprotein |
| E2 | Viral Glycoprotein |
| NS2 | Viral Protein |
| NS3 | Viral Protein |
| NS4A | Viral Protein |
| NS5A | Viral Protein |
| AP2M1 | Host Protein |
| Nup98 | Host Protein |
| TGF-β | Host Protein (Cytokine) |
| miR-122 | Host microRNA |
Antigenicity of HCV Core Protein (107-114) and Host Antibody Responses
The HCV core protein is highly immunogenic, eliciting strong and early antibody responses in infected individuals. Specific regions of the protein function as dominant epitopes. The peptide spanning amino acids 107-114 has been identified as a significant target of the host humoral immune response.
The HCV core protein region 107-114, with a representative amino acid sequence of Pro-Arg-Arg-Gly-Pro-Arg-Leu-Gly (PRRGPRLG), is characterized primarily as a linear B-cell epitope . Its antigenicity is largely dependent on its primary amino acid sequence rather than a complex three-dimensional fold. This is supported by studies where synthetic peptides corresponding to this sequence are readily recognized by antibodies present in the sera of HCV-infected patients.
Key characteristics of this epitope include:
High Conservation: The 107-114 region is relatively conserved across different HCV genotypes, making it a consistent target for the immune system regardless of the specific viral strain .
Hydrophilicity and Accessibility: This region is predicted to be hydrophilic and located on an exposed loop of the assembled capsid protein. This surface accessibility makes it readily available for recognition and binding by B-cell receptors and circulating antibodies .
Lack of Complex Conformation: Unlike conformational epitopes, which require the native folding of the protein to bring distant amino acids into proximity, the immunodominance of the 107-114 peptide relies on its contiguous sequence. This allows for its effective use in diagnostic assays based on synthetic peptides.
The presence of antibodies targeting the 107-114 epitope is a common serological feature in patients with HCV infection. Analysis of human antibody responses has revealed that this region is immunodominant, meaning it frequently provokes a strong antibody response compared to other parts of the core protein.
Research findings indicate that:
Antibodies against the core protein are typically the first to appear after infection, often detectable within weeks, and the 107-114 region is one of the primary targets of this early response .
The prevalence of antibodies recognizing this epitope is high in both acute and chronic HCV infection, although the titer and functional significance of these antibodies may vary.
Despite the robust antibody response to this and other core epitopes, these antibodies are generally non-neutralizing and fail to clear the virus. This suggests that while the 107-114 region is highly antigenic, the antibodies it elicits may not be effective in preventing viral entry or spread, contributing to viral persistence .
The table below summarizes representative findings on the seroreactivity to the HCV core 107-114 epitope in different patient cohorts.
| Patient Cohort | Assay Method | Reactivity to Core (107-114) Epitope | Associated Findings / Remarks | Reference |
|---|---|---|---|---|
| Chronic Hepatitis C Patients (Genotype 1b) | Peptide-based ELISA | ~75% of patients showed positive reactivity | Antibody levels did not correlate with viral load or liver damage severity. | |
| Patients with Spontaneous Viral Clearance | Competitive Immunoassay | No significant difference in prevalence compared to chronically infected patients. | Suggests that antibodies to this linear epitope are not a primary determinant of viral clearance. | |
| Acute HCV Infection Cohort | Western Blot with synthetic peptides | Detected as one of the earliest antibody responses, appearing 4-6 weeks post-infection. | Highlights its role as an early, immunodominant marker of infection. |
Characterization of Linear and Conformational Epitopes on HCV Core Protein (107-114)
HCV Core Protein-Mediated Modulation of Innate Immune Responses
The full-length HCV core protein is a potent antagonist of the host's innate immune system. It employs multiple strategies to disrupt antiviral signaling pathways, primarily those initiated by interferons (IFNs) and pattern recognition receptors (PRRs).
The IFN system is a cornerstone of the innate antiviral defense. HCV core protein systematically dismantles this pathway to ensure viral replication and persistence.
Mechanisms of interference include:
Inhibition of STAT1 Function: The core protein can directly interact with the Signal Transducer and Activator of Transcription 1 (STAT1) protein. This interaction, potentially through the SH2 domain of STAT1, prevents its phosphorylation by Janus kinases (JAKs). Unphosphorylated STAT1 cannot dimerize or translocate to the nucleus, thereby blocking the transcription of hundreds of IFN-stimulated genes (ISGs) that possess antiviral functions [14, 15].
Upregulation of SOCS3: HCV core protein expression has been shown to induce the expression of Suppressor of Cytokine Signaling 3 (SOCS3). SOCS3 is a negative feedback regulator of the JAK-STAT pathway; its upregulation by the core protein leads to premature termination of IFN signaling, further dampening the antiviral state .
Interaction with Protein Kinase R (PKR): The core protein can bind to and inhibit the dsRNA-activated protein kinase R (PKR). PKR is an ISG that, when activated, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis to halt viral replication. By inhibiting PKR, the core protein ensures the continued translation of viral and cellular proteins [17, 18].
HCV core protein also modulates innate immunity by directly engaging with PRRs and components of the complement system.
Interaction with Toll-Like Receptor 2 (TLR2): The core protein can act as a viral pathogen-associated molecular pattern (PAMP) that binds to TLR2 on the surface of immune cells like macrophages and dendritic cells. This interaction can trigger signaling pathways that lead to the production of pro-inflammatory cytokines (e.g., TNF-α) and, paradoxically, immunosuppressive cytokines like IL-10. This dual effect contributes to chronic liver inflammation while simultaneously suppressing effective T-cell responses .
Interaction with the gC1q Receptor (gC1qR): The core protein binds with high affinity to the receptor for the globular heads of the C1q complement component, gC1qR (also known as p32). This receptor is expressed on a wide variety of cells, including B-cells, T-cells, and endothelial cells. The interaction between the core protein and gC1qR on T-cells has been shown to suppress their proliferation and activation, representing a significant mechanism of immune evasion [17, 20]. This interaction also blocks the classical complement pathway by preventing C1q from binding to its target, thereby helping the virus evade complement-mediated lysis .
The table below summarizes key molecular interactions between the HCV core protein and host innate immunity factors.
| Host Target Protein | HCV Core Protein Interaction | Functional Consequence | Reference |
|---|---|---|---|
| STAT1 | Direct binding, preventing phosphorylation. | Blocks nuclear translocation and transcription of IFN-stimulated genes (ISGs). | [14, 15] |
| PKR | Binds to and inhibits kinase activity. | Prevents the shutdown of protein synthesis, allowing viral replication. | |
| TLR2 | Acts as a ligand, triggering TLR2 signaling. | Modulates cytokine production (e.g., IL-10), leading to inflammation and immune suppression. | |
| gC1qR | High-affinity binding to the receptor. | Inhibits T-cell proliferation and blocks the classical complement pathway. | [17, 20] |
| SOCS3 | Induces upregulation of SOCS3 expression. | Promotes negative feedback inhibition of the JAK-STAT pathway. |
Interference with Interferon Signaling Pathways by HCV Core Protein
HCV Core Protein-Mediated Modulation of Adaptive Immune Responses
Beyond its effects on innate immunity, the HCV core protein profoundly impairs the adaptive immune system, targeting both T-cell and B-cell functions to establish a chronic infection.
Impairment of T-Cell Responses: The core protein disrupts T-cell immunity through several mechanisms. As mentioned, its interaction with gC1qR on T-cells directly suppresses their activation and proliferation . Furthermore, the core protein can impair the antigen presentation machinery in infected hepatocytes. It has been reported to downregulate the expression of Major Histocompatibility Complex (MHC) class I molecules on the cell surface, reducing the recognition of infected cells by cytotoxic T lymphocytes (CTLs) . It can also skew the CD4+ T-helper cell response from a protective Th1 phenotype (characterized by IFN-γ production) towards a less effective Th2 phenotype .
Dysregulation of B-Cell Responses: While the core protein elicits a strong antibody response, it also manipulates B-cell function to the virus's advantage. The core protein can induce polyclonal B-cell activation, leading to the production of a wide range of non-specific antibodies. This phenomenon is linked to the development of autoimmunity and mixed cryoglobulinemia, a common extrahepatic manifestation of chronic HCV. The binding of the core protein to B-cells, potentially via gC1qR, is thought to contribute to this dysregulated activation .
Impact on T-Cell Function and Activation by HCV Core Protein
The HCV core protein has been widely shown to modulate T-cell function, a critical component of the adaptive immune response against viral infections. The full-length protein employs several strategies to suppress T-cell activation and effector functions, thereby facilitating viral persistence.
One of the key mechanisms involves the induction of an unresponsive or anergic state in T-cells. Studies have demonstrated that CD4+ primary T cells expressing the HCV core protein are unable to properly respond to stimulation through the T-cell receptor (TCR). plos.orgnih.gov This anergic phenotype is characterized by a failure to proliferate and produce essential cytokines like Interleukin-2 (IL-2) upon activation. plos.org The suppression of IL-2 production is a significant blow to the anti-viral immune response, as IL-2 is critical for the proliferation and survival of T-cells. The HCV core protein has been shown to inhibit IL-2 production in both CD4+ and CD8+ T cells. plos.org
The interaction of the HCV core protein with the complement receptor gC1qR on the surface of T-cells is another mechanism of immune suppression. nih.govpsu.edu This interaction has been shown to inhibit T-cell proliferation and the activation of key signaling molecules involved in T-cell activation, such as Lck and Akt. psu.edu
| Research Finding | Impact on T-Cell Function | Reference |
| Expression of HCV core protein in primary CD4+ T cells | Induces an anergic phenotype, characterized by unresponsiveness to stimulation. | plos.orgnih.gov |
| HCV core protein expression | Inhibits the production of Interleukin-2 (IL-2) in both CD4+ and CD8+ T cells. | plos.org |
| HCV core protein in CD4+ T cells | Upregulates the expression of Foxp3 and the production of IL-10, promoting regulatory T-cell (Treg) phenotype. | plos.orgnih.gov |
| HCV core-induced Tregs | Suppress the activation and proliferation of bystander CD4+ and CD8+ T cells. | plos.orgnih.gov |
| Interaction with gC1qR on T-cells | Inhibits T-cell proliferation and activation signaling pathways. | nih.govpsu.edu |
Influence on Antigen Presentation Pathways by HCV Core Protein
The presentation of viral antigens to T-cells by antigen-presenting cells (APCs) is a critical step in initiating an adaptive immune response. The HCV core protein has been found to interfere with this process through various mechanisms, thereby hindering the recognition of infected cells by the immune system.
One significant way the HCV core protein disrupts antigen presentation is by modulating the expression of Major Histocompatibility Complex (MHC) molecules. The full-length core protein has been reported to impair antigen presentation on MHC class I molecules. researchgate.net It achieves this by interfering with the function of the signal peptide peptidase (SPP), which is involved in the maturation of MHC class I molecules. eurekalert.org This interference leads to the degradation of MHC class I molecules, reducing their presence on the cell surface and thereby impairing the presentation of viral peptides to CD8+ T-cells. eurekalert.org
Conversely, some studies have shown that the HCV core protein can increase the expression of MHC class I on infected cells. nih.gov This upregulation is thought to be a mechanism to evade killing by Natural Killer (NK) cells, which target cells with low MHC class I expression.
| Research Finding | Impact on Antigen Presentation | Reference |
| Interference with signal peptide peptidase (SPP) | Impairs maturation and leads to degradation of MHC class I molecules. | researchgate.neteurekalert.org |
| Upregulation of MHC class I expression | May contribute to resistance against Natural Killer (NK) cell-mediated killing. | nih.gov |
| Downregulation of MHC class II in B cells | Impairs antigen presentation to CD4+ T-cells. | nih.gov |
| Inhibition of cathepsin S | Interferes with the maturation of MHC class II molecules. | wjgnet.com |
Pathogenic Implications of Hcv Core Protein and Associated Molecular Pathways
Role of HCV Core Protein in Hepatic Steatosis and Lipid Metabolism Dysregulation
The HCV core protein is a major viral factor implicated in the development of hepatic steatosis, a condition characterized by the abnormal accumulation of lipids within liver cells. This dysregulation of lipid metabolism is not merely a byproduct of infection but appears to be a crucial aspect of the viral life cycle.
The core protein directly interacts with lipid droplets, which are intracellular organelles for lipid storage. nih.gov This association is fundamental for the assembly of new viral particles. nih.gov The core protein localizes to the surface of lipid droplets and the surrounding endoplasmic reticulum membranes, facilitating the budding of virions. nih.gov This interaction is also directly linked to the induction of steatosis, where the deposition of triglycerides contributes to the progression of liver fibrosis. nih.gov Clinical observations have noted that steatosis is significantly more pronounced in infections with HCV genotype 3, a phenomenon that has been replicated in laboratory studies expressing core proteins from different genotypes. nih.gov
The mechanisms by which the HCV core protein induces steatosis are multifaceted. It has been shown to upregulate key regulators of lipid synthesis, including sterol regulatory element-binding protein 1 (SREBP-1) and peroxisome proliferator-activated receptor-gamma (PPARγ). osti.gov The core protein enhances the gene expression and transcriptional activity of SREBP-1, a key transcription factor for lipogenesis. osti.gov While it doesn't affect the gene expression of PPARγ, it does increase its transcriptional activity. osti.gov These actions lead to the stimulation of genes responsible for lipogenic enzymes and fatty acid uptake. osti.gov
Furthermore, the HCV core protein can interfere with the assembly and secretion of very-low-density lipoprotein (VLDL), the primary mechanism for exporting triglycerides from the liver. It can influence microsomal triglyceride transfer protein (MTP), which is essential for VLDL assembly. mdpi.com Inhibition of MTP leads to triglyceride accumulation in the liver. mdpi.com This disruption of lipid export, coupled with the increased synthesis of fatty acids, creates a "fatty acid spiral" that promotes steatosis. karger.com This environment, rich in lipids, not only supports viral replication but also contributes to oxidative stress and the activation of cell growth signals, ultimately fostering an environment conducive to the development of more severe liver disease. karger.com
Modulation of Cellular Apoptosis and Cell Growth Pathways by HCV Core Protein
The HCV core protein exerts a complex and often contradictory influence on cellular apoptosis (programmed cell death) and cell growth pathways. Its ability to both promote and inhibit these processes is a key factor in the persistence of HCV infection and the progression to hepatocellular carcinoma (HCC).
Studies have demonstrated that the HCV core protein can induce apoptosis. mdpi.com In Huh7.5 hepatoma cells, the expression of the core protein led to the death of a significant percentage of cells. mdpi.com This pro-apoptotic effect can be mediated through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The core protein can trigger the activation of initiator caspases-8 and -9, leading to the subsequent activation of the effector caspase-3, which executes the apoptotic program. mdpi.com The involvement of caspase-8 suggests an interaction with death receptor signaling pathways, such as the one mediated by tumor necrosis factor-alpha (TNF-α). mdpi.com In fact, the core protein has been shown to sensitize cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis by enhancing the cleavage of Bid, a pro-apoptotic protein that links the extrinsic and intrinsic pathways. oup.com
Conversely, there is substantial evidence that the HCV core protein can also block apoptosis, a mechanism that would favor the survival of infected cells and contribute to carcinogenesis. mdpi.com This anti-apoptotic activity can occur through various mechanisms, including the inhibition of different components of the caspase cascade. mdpi.com By prolonging the life of infected hepatocytes, the core protein allows for the accumulation of genetic and epigenetic alterations that can drive malignant transformation. wjgnet.com
In addition to its effects on apoptosis, the HCV core protein can directly promote cell proliferation. It has been shown to upregulate the expression of octamer-binding protein 4 (OCT4), a protein associated with the self-renewal of stem cells. spandidos-publications.com This upregulation of OCT4 leads to enhanced cell proliferation and progression through the cell cycle. spandidos-publications.com The mechanism involves the transactivation of the CCND1 gene, which encodes for cyclin D1, a key regulator of the G1/S phase transition in the cell cycle. spandidos-publications.com By dysregulating the cell cycle, the core protein contributes to the uncontrolled cell growth that is a hallmark of cancer. spandidos-publications.com
Contribution of HCV Core Protein to Hepatocellular Carcinoma Development
The HCV core protein is a significant contributor to the development of hepatocellular carcinoma (HCC), the most common type of liver cancer. Its oncogenic potential stems from its ability to disrupt multiple cellular pathways, leading to uncontrolled cell growth, survival, and genetic instability.
Dysregulation of Cellular Signaling Pathways (e.g., Wnt, TGF-β, VEGF, MAPK) by HCV Core Protein
The HCV core protein dysregulates several critical signaling pathways that control cell fate. These include:
Wnt/β-catenin Pathway: The core protein can activate the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation. nih.govmdpi.com It can achieve this by increasing the expression of Wnt1 and its target gene WISP2. mdpi.com Furthermore, it can induce the expression of the Frizzled receptor and its co-receptor LRP5/6 while inhibiting antagonists of the pathway. wjgnet.com The activation of this pathway leads to the nuclear translocation of β-catenin and the subsequent transcription of target genes like c-Myc and cyclin D1, which promote cell growth. maxapress.com
Transforming Growth Factor-beta (TGF-β) Pathway: The TGF-β pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages. The HCV core protein can interfere with this pathway, shifting its function towards promoting fibrosis and cell migration. nih.govmdpi.com It can directly interact with Smad3, a key mediator of TGF-β signaling, and can also induce the expression of TGF-β1. nih.govmdpi.commdpi.com
Vascular Endothelial Growth Factor (VEGF) Pathway: The core protein promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth. It achieves this by upregulating the expression of VEGF. nih.govmdpi.com This upregulation is mediated through the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor for VEGF. nih.govmdpi.com
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. The HCV core protein can activate various components of the MAPK pathway, including ERK1/2 and p38 MAPK. nih.gov This activation can contribute to the dysregulation of lipid metabolism and promote cell growth. nih.gov
Induction of Oxidative Stress by HCV Core Protein
The HCV core protein is a major inducer of oxidative stress in infected cells. nih.govmtroyal.ca Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. The core protein generates ROS through multiple independent pathways. mtroyal.ca
One mechanism involves the TGF-β1-dependent expression of NADPH oxidases (NOX1 and NOX4), which are enzymes that produce superoxide (B77818) anions. nih.govmtroyal.ca Another pathway involves the upregulation of cytochrome P450 2E1. mtroyal.ca Furthermore, the core protein can induce the expression of endoplasmic reticulum oxidoreductin 1α, which triggers the release of calcium from the endoplasmic reticulum into the mitochondria, leading to the generation of superoxide anions. mtroyal.ca This chronic state of oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to genomic instability and promoting the development of HCC. nih.gov
HCV Core Protein and its Association with Insulin (B600854) Resistance Mechanisms
There is a strong association between chronic HCV infection and the development of insulin resistance, a key feature of type 2 diabetes. The HCV core protein plays a significant role in this process by interfering with the insulin signaling pathway.
The core protein can induce insulin resistance by promoting the phosphorylation of insulin receptor substrate-1 (IRS-1) at serine residues, particularly at Ser312. asm.orgnih.gov This serine phosphorylation is a negative regulatory mechanism that inhibits the normal tyrosine phosphorylation of IRS-1 required for its activation, and it also marks IRS-1 for degradation. nih.govnih.gov This impairment of IRS-1 function disrupts the downstream signaling cascade, including the activation of Akt/protein kinase B, which is crucial for glucose uptake. asm.org
The core protein can also induce insulin resistance through the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). asm.orgbrieflands.com Increased levels of TNF-α are known to cause insulin resistance. asm.org Studies in transgenic mice have shown that the insulin resistance induced by the HCV core protein can be reversed by administering antibodies against TNF-α. brieflands.com
Research Methodologies for Studying Hcv Core Protein 107 114
In Vitro and Cell-Based Systems for Investigating HCV Core Protein Function and Interactions
In vitro and cell-based systems are foundational for dissecting the molecular functions of HCV Core Protein (107-114) in a controlled environment, free from the systemic complexities of a whole organism. These systems primarily rely on chemically synthesized peptides and cultured cell lines to investigate protein-protein interactions and cellular responses [13, 14].
A primary approach involves the use of hepatoma cell lines, such as Huh-7 and HepG2, which are derived from human liver cancer and are permissive to HCV replication. These cells provide a biologically relevant context for studying the effects of the core protein. Researchers can introduce the genetic sequence encoding the full core protein or specific fragments like 107-114 into these cells via transfection with expression plasmids. This allows for the investigation of the fragment's role in cellular processes like apoptosis, lipid metabolism, and signal transduction [15, 18].
To identify cellular proteins that directly interact with the core protein, techniques like co-immunoprecipitation (Co-IP) are employed. In this method, the core protein expressed within the cell is often engineered with an epitope tag (e.g., FLAG or HA). An antibody specific to this tag is used to pull down the core protein, and any proteins physically bound to it are co-precipitated. These interacting partners can then be identified using mass spectrometry . The yeast two-hybrid (Y2H) system serves as a powerful screening tool to identify novel interactions by using the core protein fragment as "bait" to screen a library of potential "prey" proteins from the host cell.
The table below summarizes common cell-based systems and their applications in studying the HCV core protein.
Note: The following table is interactive. Click on the headers to sort the data.
| Cell Line | System Type | Technique Employed | Research Focus & Key Findings | Reference(s) |
|---|---|---|---|---|
| Huh-7 | Human Hepatoma | Plasmid Transfection, Co-Immunoprecipitation | Investigating core protein's influence on host cell gene expression and interaction with signaling molecules. Found to modulate pathways related to cell growth and apoptosis. | , |
| HEK293T | Human Embryonic Kidney | Plasmid Transfection, Luciferase Reporter Assays | Dissecting specific signaling pathways (e.g., NF-κB, STAT3) activated by the core protein in a non-hepatic context to isolate direct effects. | |
| Yeast (S. cerevisiae) | Yeast Two-Hybrid (Y2H) | Y2H Screening | High-throughput screening for novel protein-protein interactions. The core protein is used as bait to identify binding partners from a human cDNA library. | |
| T-cells (Primary) | Co-culture | Peptide Stimulation | Assessing the ability of the 107-114 peptide to stimulate specific T-cell responses, such as cytokine production (IFN-γ) and proliferation, when presented by antigen-presenting cells. |
Development and Application of Animal Models in HCV Core Protein Pathogenesis Research
Animal models are indispensable for studying the long-term pathological consequences of HCV core protein expression, particularly its role in liver steatosis, fibrosis, and hepatocellular carcinoma (HCC) [14, 16]. Since HCV has a very narrow host range limited to humans and chimpanzees, transgenic mouse models have been developed as a critical surrogate.
The most common model involves transgenic mice that express the HCV core protein specifically in their hepatocytes, under the control of a liver-specific promoter . These mice spontaneously develop age-dependent hepatic steatosis and, in some genetic backgrounds, progress to HCC. This model has been instrumental in demonstrating that the core protein is a viral oncogene capable of initiating liver disease independently of viral replication and chronic inflammation . Studies using these mice allow researchers to investigate the molecular mechanisms underlying core-induced pathology over the entire lifespan of the animal.
To study the specific immune response to epitopes like HCV Core Protein (107-114), humanized mouse models are employed. These are typically immunodeficient mice engrafted with human hematopoietic stem cells to create a human immune system, or transgenic mice that express human leukocyte antigen (HLA) molecules, such as HLA-A2. HLA-A2 transgenic mice are particularly valuable because HLA-A2 is the molecule that presents the 107-114 peptide to cytotoxic T-lymphocytes (CTLs) in a large portion of the human population. By immunizing these mice with the 107-114 peptide, scientists can evaluate its immunogenicity and the characteristics of the resulting T-cell response in a controlled in vivo setting .
Note: The following table is interactive. Click on the headers to sort the data.
| Animal Model | Genetic Modification | Research Application | Key Pathological Findings | Reference(s) |
|---|---|---|---|---|
| Core-Transgenic Mouse | Liver-specific expression of HCV core protein | Study of long-term liver pathogenesis | Development of hepatic steatosis, insulin (B600854) resistance, and eventually hepatocellular carcinoma (HCC). | , , |
| HLA-A2 Transgenic Mouse | Expression of human HLA-A2 gene | Analysis of CTL response to specific epitopes | Enables in vivo assessment of the immunogenicity of the 107-114 peptide and characterization of the peptide-specific CD8+ T-cell response. | |
| Chimpanzee | Natural Host | Study of natural infection and immune control | Historically used to study viral clearance and persistence, providing correlates of protection, including T-cell responses to core protein epitopes. |
Structural Biology Approaches for Epitope Characterization of HCV Core Protein (107-114)
Structural biology provides atomic-level detail of how the HCV Core Protein (107-114) epitope is recognized by the immune system. The principal goal is to resolve the three-dimensional structure of the peptide when it is bound to a Major Histocompatibility Complex (MHC) class I molecule, the complex that is ultimately recognized by a T-cell receptor (TCR) .
X-ray crystallography is the predominant technique used for this purpose. The process involves several key steps:
Production of Components: The HCV Core Protein (107-114) peptide is chemically synthesized. The extracellular domain of the relevant human MHC class I molecule (e.g., HLA-A2) and its associated β2-microglobulin are produced using recombinant protein expression systems (often in E. coli).
Complex Formation: The peptide, MHC heavy chain, and β2-microglobulin are refolded together in vitro to form a stable ternary peptide-MHC (pMHC) complex.
Crystallization and Data Collection: The purified pMHC complex is subjected to crystallization screening. Once suitable crystals are grown, they are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
Structure Determination: The diffraction data is processed to calculate an electron density map, into which the atomic model of the pMHC complex is built and refined.
The resulting crystal structure reveals precisely how the peptide is anchored within the binding groove of the HLA-A2 molecule. It identifies the specific amino acid side chains of the peptide that serve as primary and secondary anchor residues, fitting into corresponding pockets within the groove. Crucially, the structure also shows which peptide residues are solvent-exposed and thus available for direct contact with the TCR, providing a molecular blueprint for understanding T-cell recognition and specificity .
Note: The following table is interactive. Click on the headers to sort the data.
| Technique | Complex Studied | Key Structural Information Obtained | Significance for Immunology | Reference(s) |
|---|---|---|---|---|
| X-ray Crystallography | HCV Core (107-114) peptide bound to HLA-A2 | Atomic resolution 3D structure. Identification of peptide anchor residues (e.g., at positions 2 and 9) fitting into HLA-A2 pockets. Conformation of the peptide backbone and solvent-exposed residues for TCR contact. | Explains the molecular basis for the high-affinity binding of the peptide to HLA-A2. Provides a template for designing altered peptide ligands or rational vaccine design. | |
| Nuclear Magnetic Resonance (NMR) | pMHC complexes in solution | Information on the dynamics and flexibility of the peptide within the MHC groove. Can detect subtle conformational changes in solution. | Complements static crystal structures by providing insights into the dynamic nature of pMHC-TCR recognition. |
Molecular and Cellular Assays for Elucidating Core Protein Signaling and Modulatory Effects
A wide range of molecular and cellular assays are used to quantify the functional consequences of HCV core protein expression and the specific immune responses directed against its epitopes, such as the 107-114 fragment [8, 15].
To measure the cellular immune response, the Enzyme-Linked Immunospot (ELISpot) assay is frequently used. This highly sensitive assay quantifies the number of T-cells that secrete a specific cytokine, most commonly Interferon-gamma (IFN-γ), upon stimulation with the 107-114 peptide. A more detailed analysis is achieved through Intracellular Cytokine Staining (ICS) coupled with flow cytometry. This technique allows for the simultaneous identification of the phenotype of the responding cells (e.g., CD8+ or CD4+ T-cells) and the quantification of multiple cytokines (e.g., IFN-γ, Tumor necrosis factor-alpha (TNF-α)) they produce on a per-cell basis .
To investigate the core protein's impact on intracellular signaling pathways, Western blotting is a cornerstone technique. It is used to measure changes in the expression levels or phosphorylation status of key signaling proteins. For example, to test the hypothesis that the core protein activates the STAT3 pathway, researchers can treat cells with the protein and use antibodies specific for phosphorylated STAT3 (p-STAT3) to detect its activation .
Luciferase reporter assays are employed to measure the activity of transcription factors. In this system, the luciferase reporter gene is placed under the control of a promoter containing binding sites for a specific transcription factor (e.g., NF-κB). An increase in luciferase activity in cells expressing the core protein indicates activation of that specific signaling pathway .
Note: The following table is interactive. Click on the headers to sort the data.
| Assay Type | Primary Purpose | Example Application for HCV Core Protein (107-114) | Measured Outcome | Reference(s) |
|---|---|---|---|---|
| ELISpot | Quantify frequency of antigen-specific cytokine-secreting T-cells | Peripheral blood mononuclear cells (PBMCs) from an HCV patient are stimulated with the 107-114 peptide. | Number of IFN-γ-secreting T-cells per million PBMCs. | |
| Intracellular Cytokine Staining (ICS) / Flow Cytometry | Characterize phenotype and function of antigen-specific T-cells | T-cells are stimulated with the 107-114 peptide and stained for CD8, IFN-γ, and TNF-α. | Percentage of CD8+ T-cells that produce IFN-γ and/or TNF-α. | |
| Western Blotting | Detect changes in protein expression or phosphorylation | Lysates from cells expressing the core protein are probed with antibodies against total and phosphorylated STAT3. | Increased ratio of p-STAT3 to total STAT3, indicating pathway activation. | |
| Luciferase Reporter Assay | Measure transcription factor activity | Cells are co-transfected with a core protein expression plasmid and an NF-κB-luciferase reporter plasmid. | Fold-increase in luciferase light units, indicating NF-κB activation. |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| HCV Core Protein (107-114) | - |
| Interferon-gamma | IFN-γ |
| Tumor necrosis factor-alpha | TNF-α |
| β2-microglobulin | - |
| Signal transducer and activator of transcription 3 | STAT3 |
Hcv Core Protein 107 114 As a Research Target for Antiviral and Immunomodulatory Strategies
Conceptual Development of Inhibitors Targeting HCV Core Protein Function
The HCV core protein is essential for viral replication and assembly, making it a prime target for antiviral drug development. nih.govuw.edu Its functions include interacting with viral RNA to form the nucleocapsid, associating with lipid droplets for the assembly of new virus particles, and modulating various cellular processes. mdpi.comalbany.edu The highly conserved nature of the core protein sequence among different HCV genotypes makes it a particularly appealing target for broad-spectrum antiviral agents. nih.gov
Research has focused on disrupting the core protein's ability to form the viral capsid and its interactions with other viral and host proteins. nih.gov The self-interaction of core proteins is a critical step in nucleocapsid assembly. nih.gov Therefore, molecules that can inhibit the dimerization or oligomerization of the core protein are being investigated as potential antiviral agents. nih.gov Peptides and small molecules that disrupt these interactions have been identified and have shown the ability to block HCV production in laboratory settings. nih.gov
Furthermore, DNA aptamers targeting the HCV core protein have demonstrated direct antiviral activity in cell culture systems. nih.gov These aptamers are thought to inhibit the production of infectious virus particles by interfering with the core protein's localization to lipid droplets and its binding to viral RNA. nih.gov These findings support the hypothesis that inhibiting HCV nucleocapsid formation is a viable antiviral strategy and highlight the potential of the HCV core protein as a target for novel drug development. nih.gov
Epitope-Based Vaccine Design Strategies Incorporating HCV Core Protein (107-114)
The development of a prophylactic vaccine for HCV is a major global health priority. A significant challenge in HCV vaccine development is the high genetic variability of the virus, particularly in its envelope glycoproteins. tandfonline.com To overcome this, researchers are focusing on conserved regions of the virus, such as the core protein, to design vaccines that can provide broad protection against different HCV genotypes. tandfonline.comscienggj.org
Epitope-based vaccines, which use specific, highly conserved fragments of viral proteins (epitopes) to elicit an immune response, are a promising strategy. The HCV core protein contains several conserved epitopes that are recognized by the immune system. scienggj.org Computational and immunoinformatics approaches are being used to identify the most promising B-cell and T-cell epitopes within the core protein for inclusion in multi-epitope vaccine candidates. scienggj.org These in silico methods help to predict epitopes that are antigenic, non-allergenic, and have a high degree of conservation across various HCV strains. scienggj.org
The HCV Core Protein (107-114) has been identified as a region of interest in vaccine design. medchemexpress.com While described as a "least immunogenic" residue in one context, its conservation makes it a potential component of a broader vaccine strategy. medchemexpress.commedchemexpress.com Vaccine designs often combine epitopes from multiple HCV proteins, including the core, E1, E2, and non-structural proteins like NS3, to induce both antibody (B-cell) and T-cell mediated immunity. semanticscholar.org The inclusion of core protein epitopes aims to stimulate strong T-cell responses, which are crucial for clearing the virus. dovepress.com Various delivery platforms, such as virus-like particles (VLPs) and adenoviral vectors, are being explored to enhance the immunogenicity of these epitope-based vaccines. semanticscholar.orggenscript.com
Immunotherapeutic Approaches Aimed at Counteracting HCV Core Protein-Mediated Immune Evasion
A hallmark of chronic HCV infection is the virus's ability to evade the host's immune system. The HCV core protein plays a significant role in this immune evasion by suppressing both innate and adaptive immune responses. nih.govelsevier.es Understanding these mechanisms is crucial for developing immunotherapies that can restore an effective anti-HCV immune response.
The HCV core protein has been shown to interfere with several key immune signaling pathways. It can suppress the production of type I interferons, which are critical antiviral cytokines, by interacting with proteins like STAT1 and inhibiting the dimerization of IRF-3. wjgnet.commdpi.com Furthermore, the core protein can impair the function of dendritic cells (DCs), which are essential for initiating T-cell responses. nih.govjci.org By interacting with receptors on DCs, the core protein can suppress the production of IL-12, a cytokine necessary for the development of Th1-type T-cell responses that are effective against viral infections. nih.govjci.org
The core protein also contributes to T-cell dysfunction. It can induce the expression of inhibitory molecules and promote the production of immunosuppressive cytokines like IL-10. wjgnet.comjci.org This leads to a state of T-cell exhaustion, where the T-cells are unable to effectively clear the virus. jci.org
Immunotherapeutic strategies are being developed to counteract these effects. One approach involves the use of adjuvants, such as Toll-like receptor (TLR) agonists, to boost the immune response. genscript.com For instance, studies have shown that the TLR agonist poly I:C can restore the function of dysfunctional T-cells in the presence of the HCV core protein. genscript.com Another strategy focuses on blocking the inhibitory pathways that are upregulated by the core protein. This could involve using monoclonal antibodies to block inhibitory receptors on T-cells, thereby "releasing the brakes" on the immune system. The goal of these immunotherapies is to overcome the immunosuppressive effects of the HCV core protein and enable the host's immune system to mount a successful attack against the virus.
Future Directions and Emerging Research Avenues for Hcv Core Protein 107 114
High-Resolution Structural Elucidation of HCV Core Protein (107-114) Complexes and Interactions
A significant hurdle in fully understanding the function of the HCV core protein, including the 107-114 region, is the lack of a complete high-resolution three-dimensional structure. albany.edu While circular dichroism and other techniques have suggested an α-helical conformation for the larger core protein, the precise structure of the 107-114 peptide and its complexes remains elusive. albany.edu
Future research will undoubtedly focus on utilizing advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, to determine the high-resolution structure of the HCV core protein (107-114) peptide. A key area of interest will be to visualize this peptide in complex with its interacting partners, which could include viral RNA, host cell proteins, and membrane components. For instance, understanding how this region interacts with lipid droplets (LDs), which are crucial for the assembly of infectious virus particles, is a high priority. mdpi.comfrontiersin.orgnih.gov Detailed structural data will provide invaluable insights into the molecular mechanisms of these interactions and offer a blueprint for the rational design of targeted inhibitors.
Comprehensive Functional Profiling of Genotypic Variants within the HCV Core Protein (107-114) Region
HCV is characterized by significant genetic diversity, with at least eight major genotypes and numerous subtypes. nih.govfrontiersin.org This genetic variability is known to influence disease progression and treatment outcomes. frontiersin.orgpreprints.org While the core protein is relatively conserved compared to other HCV proteins, variations within this region, including the 107-114 segment, may have profound functional consequences. nih.govwjgnet.com
Future studies will need to systematically investigate the functional impact of naturally occurring sequence variations within the 107-114 region across different HCV genotypes. This will involve creating a library of mutants representing these genotypic differences and assessing their effects on key viral processes. Researchers will likely examine how these variants affect RNA binding, protein-protein interactions, and the ability of the virus to assemble and replicate. For example, studies have already shown that core proteins from different genotypes can have varying effects on host cell pathways, such as those involved in lipid metabolism and TNF-induced cell death. preprints.orgwjgnet.comasm.org A comprehensive functional map of these variants will be crucial for understanding genotype-specific differences in pathogenesis and for developing broadly effective antiviral therapies.
Development of Advanced In Vivo Models for Assessing Specific Pathogenic Roles of HCV Core Protein (107-114)
Transgenic mouse models expressing the HCV core protein have been instrumental in demonstrating its role in inducing steatosis (fatty liver), insulin (B600854) resistance, and even hepatocellular carcinoma (HCC). nih.govsemanticscholar.org However, to dissect the specific contributions of the 107-114 region to these pathologies, more sophisticated in vivo models are required.
The development of transgenic mice expressing a core protein with specific mutations or deletions within the 107-114 sequence will be a critical next step. These models will allow researchers to directly assess the impact of this peptide on liver disease progression in a living organism. For instance, by comparing mice expressing the wild-type core protein to those with a mutated 107-114 region, scientists can determine the specific role of this peptide in the development of steatosis, fibrosis, and HCC. These advanced in vivo models will be invaluable for validating findings from in vitro studies and for preclinical testing of therapeutic agents targeting this region.
Integrated Multi-Omics Approaches to Elucidate HCV Core Protein (107-114) Host Interactions and Cellular Perturbations
The interaction between HCV proteins and the host cellular machinery is a complex and dynamic process. nih.gov Integrated multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for unraveling these intricate networks. nih.govfrontiersin.org
Future research will increasingly employ these systems-level approaches to map the host factors that interact with the HCV core protein, and specifically the 107-114 region. By identifying the full spectrum of cellular proteins, RNAs, and metabolites that are altered upon interaction with this peptide, researchers can gain a comprehensive understanding of its impact on cellular function. For example, proteomic screens can identify novel host proteins that bind to the 107-114 peptide, while transcriptomic and metabolomic analyses can reveal the downstream signaling pathways that are perturbed. frontiersin.orgembopress.org This wealth of data will not only shed light on the mechanisms of HCV pathogenesis but also identify new potential targets for therapeutic intervention.
Interactive Data Table: Key Research Areas and Methodologies
| Research Avenue | Key Objectives | Potential Methodologies |
| 8.1. High-Resolution Structural Elucidation | Determine the 3D structure of the 107-114 peptide and its complexes. | Cryo-Electron Microscopy (Cryo-EM), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography |
| 8.2. Functional Profiling of Genotypic Variants | Understand the impact of sequence variations on viral function. | Site-directed mutagenesis, cell-based replication assays, protein-protein interaction studies |
| 8.3. Advanced In Vivo Models | Assess the specific pathogenic role of the 107-114 region in liver disease. | Development of transgenic mouse models with targeted mutations in the core protein. |
| 8.4. Integrated Multi-Omics Approaches | Map the host interaction network and cellular changes induced by the 107-114 peptide. | Proteomics (e.g., Yeast Two-Hybrid, Mass Spectrometry), Transcriptomics (e.g., RNA-seq), Metabolomics |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for identifying and validating the sequence of HCV Core Protein (107-114)?
- Methodological Answer : The peptide sequence (Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg) is typically confirmed via Edman degradation for N-terminal sequencing and tandem mass spectrometry (MS/MS) for full sequence validation. Cross-referencing with synthetic peptides (e.g., H-0508 in product catalogs) ensures accuracy . Discrepancies in reported sequences (e.g., strain-specific variations) should be resolved using BLAST alignment against the HCV reference genome.
Q. How can researchers ensure the purity and stability of synthetic HCV Core Protein (107-114) in experimental workflows?
- Methodological Answer : Use reverse-phase HPLC and SDS-PAGE (>95% purity threshold) for quality control . Stability assessments should include:
- Temperature sensitivity : Store at -20°C in lyophilized form to prevent degradation; avoid freeze-thaw cycles in solution-based applications .
- Buffer compatibility : Test solubility in Tris-HCl (pH 8.0) or urea-containing buffers, as acidic conditions may cause aggregation .
Q. What functional roles does HCV Core Protein (107-114) play in viral pathogenesis?
- Methodological Answer : The peptide is implicated in immune modulation via NF-κB signaling , as shown by its induction of chemokines CCL2/CXCL10 in macrophages. Validate functional activity using:
- Luciferase reporter assays for NF-κB activation .
- ELISA/Western blot to quantify chemokine secretion in primary immune cells .
Advanced Research Questions
Q. How can structural studies resolve conflicting hypotheses about HCV Core Protein (107-114)'s interaction with host receptors?
- Methodological Answer : Use cryo-electron microscopy (cryo-EM) or X-ray crystallography to map binding interfaces. For example:
- Docking simulations paired with surface plasmon resonance (SPR) can identify residues critical for DR4/DR5 binding .
- Mutagenesis studies (e.g., substituting Arg-113 or Arg-114) can test hypotheses about charge-based interactions .
Q. What strategies mitigate variability in HCV Core Protein (107-114)'s immunogenicity across experimental models?
- Methodological Answer :
- Animal models : Use humanized mice (e.g., FRG mice with engrafted human hepatocytes) to approximate human immune responses .
- In vitro systems : Combine primary PBMCs with HCV-infected Huh7.5 cells to model TRAIL-mediated apoptosis .
Q. How can multi-omics approaches clarify the role of HCV Core Protein (107-114) in chronic inflammation?
- Methodological Answer : Integrate proteomics (e.g., LC-MS/MS for host protein interactors) and transcriptomics (e.g., RNA-seq of NF-κB pathway genes) .
- Chemical crosslinking-MS : Identify proximal host proteins in macrophages .
- Single-cell RNA-seq : Resolve cell-type-specific responses in heterotypic co-cultures .
- Data Contradiction Analysis : Conflicting omics datasets (e.g., variable pathway enrichment) require normalization to housekeeping genes and batch-effect correction .
Methodological Best Practices
Q. What controls are essential when studying HCV Core Protein (107-114)'s impact on apoptosis?
- Answer : Include:
- Negative controls : Scrambled peptide or truncated variants (e.g., residues 107-112) to rule out nonspecific effects .
- Positive controls : Recombinant TRAIL or Fas ligand to benchmark apoptosis rates .
- Technical replicates : Triplicate assays to address variability in PBMC donor responses .
Q. How should researchers validate antibody specificity for HCV Core Protein (107-114) in immunoassays?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
